2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid
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Overview
Description
2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid is an organic compound characterized by the presence of a sulfonamide group, a nitro group, and a methylsulfanyl group attached to a benzene ring, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid typically involves multiple steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by amination.
Thiomethylation: The methylsulfanyl group is added via a thiomethylation reaction, often using methylthiol or a similar reagent.
Acetylation: Finally, the acetic acid moiety is introduced through acetylation, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and sulfonation, as well as advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry: It can serve as a precursor for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials, such as polymers and coatings.
Biological Research: It can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonamides and nitro compounds.
Mechanism of Action
The mechanism of action of 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid depends on its specific application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes like dihydropteroate synthase in bacteria.
Redox Activity: The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
4-nitrobenzenesulfonamide: Lacks the methylsulfanyl and acetic acid groups, making it less versatile in synthetic applications.
2-(methylsulfanyl)benzenesulfonamide: Lacks the nitro group, reducing its redox activity.
N-(4-nitrophenyl)acetamide: Lacks the sulfonamide and methylsulfanyl groups, limiting its potential enzyme inhibition properties.
Uniqueness: 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid is unique due to the combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methylsulfanyl) groups on the benzene ring allows for fine-tuning of its chemical properties.
This compound’s versatility and potential for diverse applications make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-[(4-methylsulfanyl-3-nitrophenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S2/c1-18-8-3-2-6(4-7(8)11(14)15)19(16,17)10-5-9(12)13/h2-4,10H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFSJCPMXCNXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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